molecular formula C9H10O4 B584084 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone CAS No. 7298-21-7

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone

Cat. No.: B584084
CAS No.: 7298-21-7
M. Wt: 182.175
InChI Key: FXGICCVSKDOLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring

Preparation Methods

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of phenylacetic acid with methoxyphenol. In this reaction, phenylacetic acid first reacts with methanol to form a methyl ester, which then undergoes further reaction with methoxyphenol to produce the desired compound . Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the hydroxyl groups.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone:

Properties

IUPAC Name

1-(2,4-dihydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGICCVSKDOLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678737
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-21-7
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?

A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.

Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?

A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.